molecular formula C17H35ClN3O8PS B601438 Clindamycin B 2-Phosphate Ammonium Salt CAS No. 54887-31-9

Clindamycin B 2-Phosphate Ammonium Salt

Cat. No. B601438
CAS RN: 54887-31-9
M. Wt: 507.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin B 2-Phosphate Ammonium Salt is the principal degradation product of Clindamycin 2-phosphate in bulk drug and formulations . It is a semi-synthetic lincosamide antibiotic used in the treatment of a variety of serious infections due to susceptible microorganisms . It has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli .


Molecular Structure Analysis

The molecular formula of Clindamycin B 2-Phosphate Ammonium Salt is C17H32ClN2O8PS with a molecular weight of 490.94 . The molecule contains a total of 63 bond(s). There are 31 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl group(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

The density of Clindamycin B 2-Phosphate Ammonium Salt is 1.44±0.1 g/cm3 . It is slightly soluble in methanol and water . The pKa value is 1.83±0.10 . It is a white to off-white solid .

Scientific Research Applications

Prodrug Conversion and Water Solubility

Clindamycin B 2-phosphate, a prodrug of clindamycin, undergoes rapid conversion in vivo to clindamycin by phosphatase ester hydrolysis. This prodrug feature, unlike clindamycin, offers high water solubility and mitigates pain upon injection (Morozowich & Karnes, 2007).

Oxidation in Chemical Analysis

Clindamycin phosphate has been studied in oxidation reactions using cerium(IV) in perchloric acid medium. This research provides insights into the chemical behavior of clindamycin phosphate under specific conditions, useful in pharmaceutical analysis and formulation (Badi & Tuwar, 2017).

Crystallization Process Study

The crystallization process of clindamycin phosphate has been explored to address challenges in purifying and obtaining high-quality crystalline material for clinical applications. This research is pivotal for improving the production and quality of clindamycin phosphate (Zhan Mei-jing, 2008).

Structural Analysis via NMR Spectroscopy

NMR spectroscopy has been used for the structural elucidation of clindamycin phosphate. This method provides detailed information about the molecular structure, critical for understanding the drug's mechanism of action and for developing new pharmaceutical formulations (Zhao Yu-fen, 2008).

Transfersomal Nanoparticles for Enhanced Delivery

Research on transfersomal nanoparticles encapsulating clindamycin phosphate highlights the potential for enhanced transdermal drug delivery. This novel approach could improve the efficacy and tolerability of clindamycin phosphate in topical applications (Abdellatif & Tawfeek, 2016).

Solvates and Polymorphs Study

Studies on solvates and polymorphs of clindamycin phosphate focus on their structural and thermal stability, as well as moisture stability. This research is crucial for ensuring the stability and effectiveness of the drug during storage and use (Gong et al., 2017).

Safety And Hazards

When handling Clindamycin B 2-Phosphate Ammonium Salt, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9-,10+,11-,12-,13+,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTDPKVMVWZIIW-UOEFBAOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747365
Record name [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-Chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate

CAS RN

54887-31-9
Record name [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Clindamycin B 2-Phosphate Ammonium Salt
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